Amyloid Beta (1-46) is synthesized from the amyloid precursor protein, which is predominantly found in neuronal tissues. The classification of this peptide falls under neurotoxic peptides and amyloidogenic proteins, which are known for their propensity to form insoluble aggregates that contribute to neurodegenerative diseases. The aggregation of amyloid beta peptides is a hallmark of Alzheimer's disease pathology.
The synthesis of Amyloid Beta (1-46) can be accomplished using various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology.
The molecular structure of Amyloid Beta (1-46) has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Amyloid Beta (1-46) undergoes several chemical reactions that contribute to its aggregation:
The kinetics of these reactions are influenced by factors such as pH, temperature, and ionic strength, which can modulate the stability and conformation of the peptide.
The mechanism by which Amyloid Beta (1-46) exerts its neurotoxic effects involves several pathways:
Data from various studies indicate that soluble oligomers are more toxic than fibrillar forms, underscoring the importance of understanding different aggregate states .
Amyloid Beta (1-46) exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and high-performance liquid chromatography are commonly used to characterize these properties .
Amyloid Beta (1-46) has several important applications in scientific research:
The identification of β-amyloid (Aβ) as the core component of senile plaques dates to 1984, when Glenner and Wong isolated vascular amyloid deposits from AD and Down syndrome brains. They determined a 4-kDa peptide sequence (Aβ) derived from a larger precursor protein (APP), marking a watershed in AD research [1] [3]. Subsequent cloning of the APP gene in 1987 confirmed Aβ residues 1–42/40 as primary constituents of parenchymal plaques. Aβ(1-46), a less abundant C-terminally extended variant, emerged as a product of altered γ-secretase processivity, reflecting the complexity of APP proteolysis [3] [6]. This discovery laid the groundwork for understanding Aβ length heterogeneity in disease.
The amyloid cascade hypothesis posits Aβ accumulation as the initiating factor in AD pathogenesis, driving tau pathology, synaptic loss, and neurodegeneration [6]. Within this framework, Aβ(1-46) exhibits distinct characteristics:
Table 1: Pathogenic Properties of Aβ(1-46) vs. Key Aβ Isoforms
Property | Aβ(1-40) | Aβ(1-42) | Aβ(1-46) |
---|---|---|---|
Relative Abundance | High | Moderate | Low |
Fibrillization Rate | Slow | Very Fast | Moderate |
Hydrophobicity Index | 0.32 | 0.41 | 0.48⁽¹⁾ |
Membrane Disruption | Moderate | Severe | Severe |
Association with AD | Plaques | Plaques, EOFAD | EOFAD, SAD |
⁽¹⁾ Calculated via Eisenberg scale; higher values indicate greater hydrophobicity.
C-terminal length critically modulates Aβ biophysics and pathogenicity. Aβ(1-46) exemplifies how subtle residue additions alter disease mechanisms:
Table 2: Proteolytic Generation and Structural Features of Select Aβ Peptides
Aβ Isoform | γ-Secretase Cleavage Site | C-Terminal Residues | Key Pathogenic Property |
---|---|---|---|
Aβ(1-36) | Leu-45 | Leu-Met-Val-Gly | Rapidly degraded; non-amyloidogenic |
Aβ(1-40) | Val-40 | Ala-Ile-Leu | Dominant physiological form; slow aggregation |
Aβ(1-42) | Ala-42 | Ile-Ala-Thr-Ile | Core plaque component; high neurotoxicity |
Aβ(1-46) | Thr-46 | Val-Ile-Ala-Val | Accelerates fibril nucleation; membrane pore formation |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3